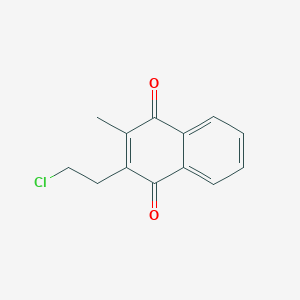
Naphthalene, 1-(1-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-(1-methyl-2-propenyl)-, also known as 1-(1-methyl-2-propenyl)naphthalene, is an organic compound with the molecular formula C13H12. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 1-methyl-2-propenyl group. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic attack due to the electron-rich aromatic ring, leading to the formation of substituted derivatives.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its chemical structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1-(2-propenyl)-: Similar in structure but with a different position of the propenyl group.
Naphthalene, 1-methyl-: Lacks the propenyl group, making it less reactive in certain reactions.
Naphthalene, 2-methyl-1-propyl-: Another derivative with different alkyl substitution.
Uniqueness
Naphthalene, 1-(1-methyl-2-propenyl)-, is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry .
Propriétés
Numéro CAS |
114812-00-9 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-but-3-en-2-ylnaphthalene |
InChI |
InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3 |
Clé InChI |
FPPAXQRBHIIHGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



